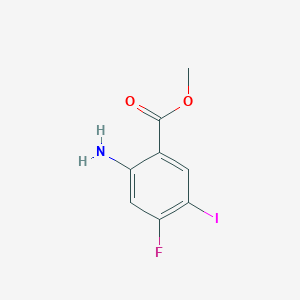![molecular formula C11H16N2O4 B1381763 1-[(叔丁氧基)羰基]-3-氰基吡咯烷-3-羧酸 CAS No. 1158759-28-4](/img/structure/B1381763.png)
1-[(叔丁氧基)羰基]-3-氰基吡咯烷-3-羧酸
描述
“1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid” is a chemical compound with the molecular weight of 240.26 . The tert-butyloxycarbonyl (BOC) group in this compound is a protecting group used in organic synthesis .
Synthesis Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O4/c1-10(2,3)17-9(16)13-5-4-11(6-12,7-13)8(14)15/h4-5,7H2,1-3H3,(H,14,15) .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties could not be found in the available sources.科学研究应用
Drug Design and Synthesis
This compound serves as a versatile building block in the design and synthesis of pharmaceuticals. Its structure is amenable to modifications that can lead to the development of novel drug candidates with potential therapeutic applications. The tert-butoxycarbonyl (Boc) group in particular is useful for protecting amines during synthesis, which can then be selectively deprotected under mild conditions .
Peptide Synthesis
In peptide synthesis, the Boc group is commonly used to protect the amino group of amino acids. The stability of the Boc group under acidic conditions allows for its use in solid-phase peptide synthesis, making 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid a valuable compound for constructing complex peptide chains .
Proteomics Research
Researchers utilize this compound in proteomics to study protein interactions and functions. It can be incorporated into peptides that mimic protein structures, aiding in the identification of protein-binding partners and the understanding of biochemical pathways .
Enzyme Inhibition Studies
The cyanopyrrolidine moiety of the compound can act as a mimic for proline-rich peptides, which are known to inhibit certain enzymes. This makes it a useful tool for studying enzyme-substrate interactions and for the development of enzyme inhibitors .
Material Science
In material science, 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid can be used to modify the surface properties of materials. By attaching this compound to polymers or other substrates, researchers can alter hydrophobicity, charge, and other characteristics important for material performance .
Neurological Research
The protective group of this compound prevents it from reacting with other molecules before reaching its target destination. This characteristic is particularly useful in neurological studies, where it can be used to investigate the effects of neurotransmitters and other neuroactive compounds.
Agricultural Chemistry
In the field of agricultural chemistry, this compound can be explored for the development of new agrochemicals. Its structural flexibility allows for the creation of compounds that can act as growth promoters, herbicides, or insecticides, potentially leading to safer and more effective agricultural products .
作用机制
Target of Action
The tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine during the reaction, preventing it from reacting with other compounds. Once the reaction is complete, the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The use of boc groups in organic synthesis is a well-established practice, and they play a crucial role in the synthesis of complex organic compounds .
Pharmacokinetics
The compound’s solubility in organic solvents such as chloroform and dmso suggests that it may have good bioavailability .
Result of Action
The result of the action of “1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid” would depend on the specific reaction it is used in. As a protecting group for amines, it allows for the successful synthesis of complex organic compounds .
Action Environment
The action of “1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid” can be influenced by various environmental factors. For instance, the addition and removal of the Boc group are dependent on the pH of the solution . Furthermore, the compound is stable at room temperature , suggesting that it has good stability under normal environmental conditions.
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using protective gloves/eye protection/face protection .
属性
IUPAC Name |
3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-10(2,3)17-9(16)13-5-4-11(6-12,7-13)8(14)15/h4-5,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNPLTDBJWRSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



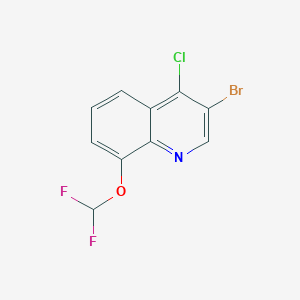
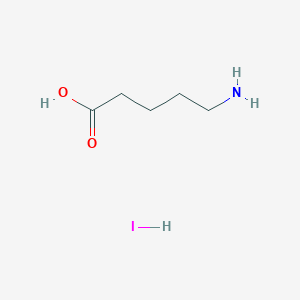

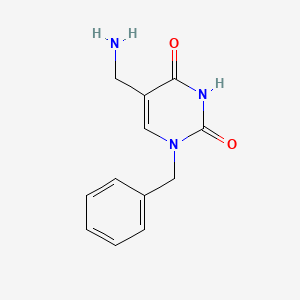
![3-[(3-Bromophenoxy)methyl]azetidine](/img/structure/B1381690.png)

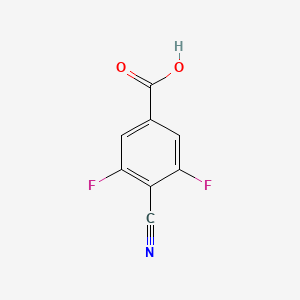
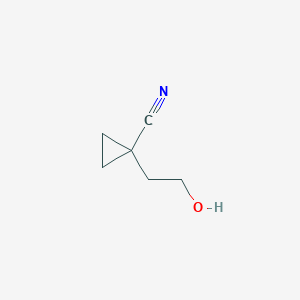


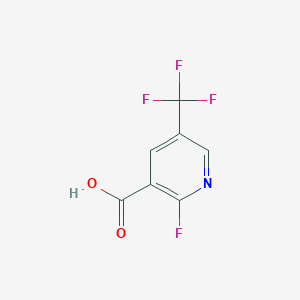
![Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester](/img/structure/B1381699.png)
